Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid is a chelating agent that has garnered interest in various scientific fields due to its ability to form stable complexes with metal ions. This compound, which can be considered a derivative of ethylenediamine tetraacetic acid (EDTA), has shown potential in applications ranging from medical imaging to materials science. The studies under review provide insights into the compound's utility in tumor imaging and its oligomeric forms when complexed with gadolinium ions1 2.
The mechanism by which ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid functions is primarily through its ability to chelate metal ions. In the context of medical imaging, a study has shown that when labeled with technetium-99m (99mTc), a gamma-emitting radioisotope, the complex can be used as a scintigraphic agent for tumors1. The chelate's affinity for certain tissues allows for the differential accumulation in tumor versus non-tumor tissues, which is crucial for effective imaging. The study demonstrated that tumor tissues in various animal models were clearly visualized a few hours after administration of the 99mTc complex, with significant tumor-to-blood and tumor-to-muscle radioactivity ratios1.
The 99mTc-labeled ethylenediamine-N,N'-diacetic acid complex has been evaluated as a radiopharmaceutical for tumor imaging. In the study, various animal models with different types of tumors, including Ehrlich tumor, Sarcoma 180, lymphoma, fibrosarcoma, and spontaneous mammary carcinoma, were used to assess the efficacy of the complex. The results indicated that the complex could be a promising agent for scintigraphic imaging of tumors, with clear visualization of tumor tissues and favorable radioactivity ratios1.
Another study focused on the synthesis and characterization of an oligomeric form of ethylenediamine-N,N'-diacetic acid, specifically the ethylenediamine-N,N'-bis(acetyl-p-aniline)-N,N'-diacetic Gd(III) complex. This oligomer was prepared through acylated polymerization and was reacted with GdCl3·6H2O to form a gadolinium complex. The resulting compound was characterized using various analytical techniques, including elemental analysis, FT-IR, 1H NMR, and TG-DTA analysis. The oligomeric Gd(III) complex could have potential applications in materials science, possibly as a contrast agent in magnetic resonance imaging (MRI) or in the development of novel materials2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: